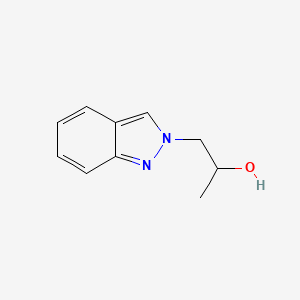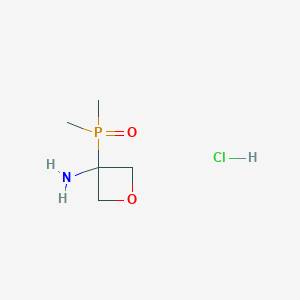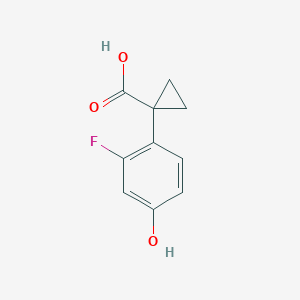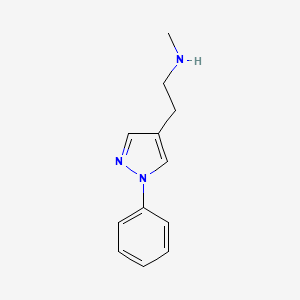
n-Methyl-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- n-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- n-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- n-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
Uniqueness
n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific structural features and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N-methyl-2-(1-phenylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-13-8-7-11-9-14-15(10-11)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3 |
Clave InChI |
UVARVJJXBDZCMP-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CN(N=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
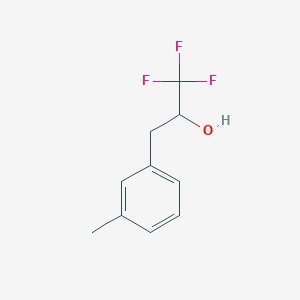
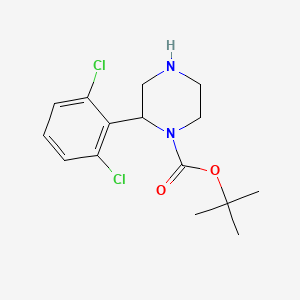
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)


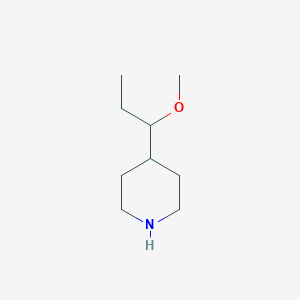
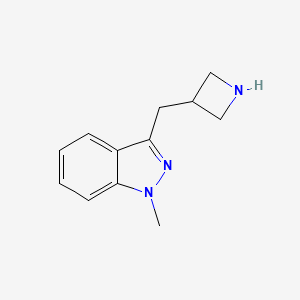
amine](/img/structure/B13590472.png)
